
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylbutanamide, also known as DMFPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Sustainable Polymer and Material Synthesis
5-Hydroxymethylfurfural (HMF) and its derivatives, including compounds like 2,5-dimethylfuran, play a crucial role in the synthesis of monomers and polymers, offering a renewable alternative to petrochemical feedstocks. The versatility of these furan derivatives in polymer chemistry underscores their potential in creating new generation polymers and functional materials with diverse applications ranging from automotive to packaging industries (Chernyshev, Kravchenko, & Ananikov, 2017).
Advanced Biofuels
Furan derivatives, specifically 2,5-dimethylfuran, are explored for their application in biofuels due to their high energy density and compatibility with existing fuel infrastructure. This positions them as a promising sustainable alternative to traditional fossil fuels, contributing to reduced carbon emissions and enhanced energy security (Nguyen et al., 2021).
Biomedical Applications
Research into similar furan compounds and their pharmacological properties has highlighted their potential in biomedical applications, including the treatment of neurodegenerative diseases like Alzheimer's. Derivatives of curcumin, for example, demonstrate significant therapeutic potential in preventing or treating Alzheimer’s disease, suggesting that similar research into furan derivatives could yield promising results for medicinal chemistry (Chainoglou & Hadjipavlou-Litina, 2020).
Mécanisme D'action
Target of Action
Related compounds such as 3-acetyl-2,5-dimethylfuran have been found to interact with various biological entities .
Mode of Action
It’s worth noting that related compounds have been synthesized and tested for their antimicrobial activity .
Biochemical Pathways
Related compounds such as 3-acetyl-2,5-dimethylfuran have been found to have roles in various biological processes .
Pharmacokinetics
Related compounds such as 1-(2,5-dimethylfuran-3-yl)ethanone have been found to have high gi absorption and are bbb permeant .
Result of Action
Related compounds have been found to have antimicrobial activity .
Action Environment
It’s worth noting that the synthesis of related compounds has been achieved using solvent-free microwave irradiation techniques .
Propriétés
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-4-16(15-8-6-5-7-9-15)19(22)20-11-10-18(21)17-12-13(2)23-14(17)3/h5-9,12,16,18,21H,4,10-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOGAEFFLOXZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC(C2=C(OC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

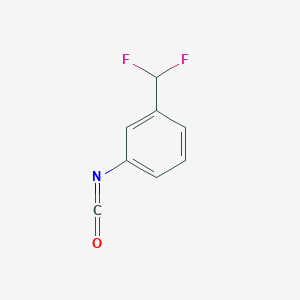
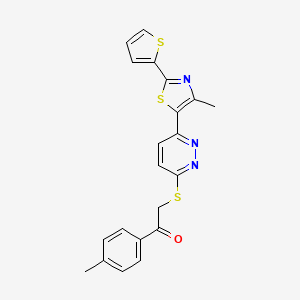
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2728697.png)
![[5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride](/img/structure/B2728698.png)

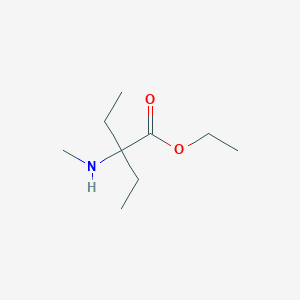
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728701.png)

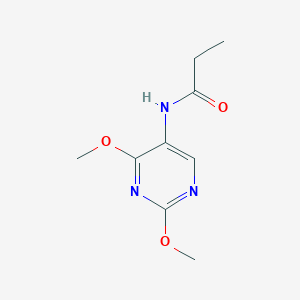
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2728707.png)

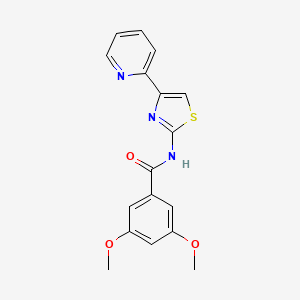
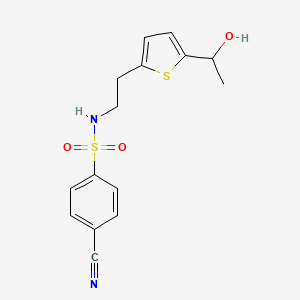
![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2728715.png)